MDEA Exhibits Approximately 25% of MDMA's Potency in Inducing Long-Term Serotonergic Neurotoxicity: A Direct Head-to-Head Comparison Across Two Independent Rat Studies
MDEA is consistently and substantially less potent than MDMA at producing long-lasting depletion of cortical and hippocampal serotonin (5-HT) and its metabolite 5-HIAA. In Dark Agouti rats, a single 35 mg/kg i.p. dose of MDEA produced only an approximately 20% loss of 5-HT in cortex and hippocampus with no striatal decrease, whereas MDMA at only 15 mg/kg i.p. produced an approximately 50% loss across cortex, hippocampus, and striatum . Formal potency comparison concluded that MDEA possesses approximately 25% (i.e., one-quarter) of MDMA's potency in inducing degeneration of cerebral 5-HT neurones and approximately 50% of MDMA's potency in inducing acute hyperthermia . An earlier independent study by Ricaurte et al. (1987) corroborated this ratio, reporting that MDE was 'approximately one fourth as potent as producing a long-term depletion of 5HT' compared with MDMA . A third study using repeated dosing (8 × 20 mg/kg, b.i.d. for 4 days) in Wistar rats confirmed the rank order: MDMA > MDEA >> MBDA ≥ saline at decreasing forebrain [³H]paroxetine binding and 5-HT/5-HIAA concentrations at 14 days post-treatment, with MDEA producing intermediate but significantly lower neurotoxicity than MDMA .
| Evidence Dimension | Long-term (7–14 day) serotonergic neurotoxicity: 5-HT tissue content, 5-HIAA content, and [³H]paroxetine-labelled SERT density in rodent forebrain |
|---|---|
| Target Compound Data | MDEA 35 mg/kg i.p. single dose: ~20% cortical/hippocampal 5-HT loss, no striatal loss; potency rated as ~25% of MDMA for 5-HT neurodegeneration; repeated 8 × 20 mg/kg: intermediate reduction in [³H]paroxetine binding, rank MDMA > MDEA >> MBDA |
| Comparator Or Baseline | MDMA 15 mg/kg i.p. single dose: ~50% loss of 5-HT/5-HIAA across cortex, hippocampus, and striatum plus ~50% loss of [³H]paroxetine binding in cortex; repeated 8 × 20 mg/kg: greatest reduction in [³H]paroxetine binding and 5-HT/5-HIAA concentrations |
| Quantified Difference | MDEA neurotoxic potency ≈ 25% of MDMA; 50% of MDMA's hyperthermic potency; 35 mg/kg MDEA produced less 5-HT loss than 15 mg/kg MDMA (≥2.3-fold lower potency by dose); repeated dosing: MDMA > MDEA >> MBDA |
| Conditions | Dark Agouti male rats (single-dose study); young adult male Wistar rats (repeated-dose study); 5-HT, 5-HIAA measured by HPLC; [³H]paroxetine binding as SERT density index; 7- or 14-day post-treatment endpoints |
Why This Matters
For laboratories designing neurotoxicity studies or procuring reference compounds for in vivo SAR work, MDEA's ~4-fold lower serotonergic neurotoxic potency relative to MDMA means that equimolar substitution would yield quantitatively misleading results; MDEA must be used at substantially higher doses to achieve comparable neurodegeneration endpoints, and this differential is critical for experimental design and data interpretation in preclinical neurotoxicity screening.
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